
Venlafaxine hydrochloride
Overview
Description
Venlafaxine hydrochloride (VX) is a bicyclic phenethylamine-derived antidepressant classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). It inhibits the neuronal reuptake of serotonin (5-HT) and norepinephrine (NE), with a higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET) . Its active metabolite, O-desmethylvenlafaxine (ODV), contributes to its therapeutic effects. Venlafaxine is prescribed for major depressive disorder (MDD), generalized anxiety disorder, and social anxiety disorder. It is available in immediate-release (IR) and extended-release (XR) formulations, with XR formulations improving tolerability by reducing peak plasma fluctuations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Venlafaxine hydrochloride is synthesized through the N-methylation of the precursor N, N-didesmethyl venlafaxine using formaldehyde and formic acid. The venlafaxine is then recovered by chromatography to remove the by-product spiro venlafaxine and subsequently converted into this compound using 4N isopropanolic hydrochloric acid .
Industrial Production Methods: In industrial settings, this compound is produced using a combination of hydrophilic and hydrophobic polymers. The wet granulation method is employed to prepare sustained-release swellable matrix tablets. Eudragit RSPO, hydroxypropyl methylcellulose K4M, and glyceryl monostearate are used as rate-controlling polymers .
Chemical Reactions Analysis
Types of Reactions: Venlafaxine hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary metabolite formed is O-desmethylvenlafaxine.
Reduction: Minor metabolites include N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine.
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 enzymes, particularly CYP2D6.
Reduction: Involves the use of reducing agents under controlled conditions.
Major Products:
O-desmethylvenlafaxine: The major active metabolite.
N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine: Minor metabolites with lower potency.
Scientific Research Applications
Venlafaxine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of serotonin and norepinephrine reuptake inhibitors.
Biology: Investigated for its effects on neurotransmitter activity and its role in mood regulation.
Industry: Employed in the formulation of sustained-release tablets and other pharmaceutical preparations.
Mechanism of Action
The exact mechanism of action of venlafaxine hydrochloride is not fully understood. it is known to potently and selectively inhibit the reuptake of both serotonin and norepinephrine at the synaptic cleft. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood . This compound and its active metabolite, O-desmethylvenlafaxine, do not possess significant activity for muscarinic cholinergic, histaminergic, or alpha-adrenergic receptors .
Comparison with Similar Compounds
Mechanism of Action
Compound | Class | Primary Targets | Secondary Targets |
---|---|---|---|
Venlafaxine HCl | SNRI | SERT > NET | Weak dopamine reuptake inhibition |
Duloxetine HCl | SNRI | SERT ≈ NET | None significant |
Desvenlafaxine HCl | SNRI | SERT ≈ NET | None significant |
Fluoxetine HCl | SSRI | SERT | None significant |
Amitriptyline HCl | TCA | SERT, NET | Muscarinic, histaminergic receptors |
- Venlafaxine vs. Duloxetine : Venlafaxine exhibits a 30-fold higher affinity for SERT over NET, whereas duloxetine has a more balanced SERT/NET inhibition ratio (1:9) .
- Venlafaxine vs. TCAs : Unlike tricyclics (e.g., amitriptyline), venlafaxine lacks affinity for muscarinic, histaminergic, and α₁-adrenergic receptors, reducing anticholinergic side effects (e.g., dry mouth, constipation) .
Efficacy
- Dose-Response : Venlafaxine (75–375 mg/day) demonstrates dose-dependent efficacy, with higher doses (225–375 mg/day) showing superior response rates in MDD .
- Elderly Patients: Venlafaxine and nortriptyline (a TCA) show comparable efficacy in elderly MDD, but venlafaxine has fewer cardiovascular side effects (e.g., orthostatic hypotension) .
- SSRI Comparison : Venlafaxine achieves remission rates 10–15% higher than SSRIs (e.g., fluoxetine) in treatment-resistant depression, attributed to dual reuptake inhibition .
Pharmacokinetics and Formulations
Compound | Half-Life (Hours) | Active Metabolites | Formulations |
---|---|---|---|
Venlafaxine HCl | 5 (IR), 15 (XR) | O-desmethylvenlafaxine | IR tablets, XR capsules |
Desvenlafaxine HCl | 11 | None | Extended-release tablets |
Duloxetine HCl | 12 | None | Delayed-release capsules |
Amitriptyline HCl | 21–50 | Nortriptyline | IR tablets |
- Nanoparticle Delivery: Venlafaxine-loaded nanoparticles (e.g., alginate-chitosan) enhance brain bioavailability via intranasal administration, achieving faster antidepressant effects than oral dosing .
- Metabolism : Venlafaxine is metabolized by CYP2D6 to ODV, whereas duloxetine undergoes CYP1A2 and CYP2D6 metabolism. Polymorphisms in CYP2D6 may necessitate dose adjustments for venlafaxine .
Biological Activity
Venlafaxine hydrochloride is a widely used antidepressant classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its biological activity primarily revolves around the modulation of neurotransmitter levels in the central nervous system, which is crucial for its antidepressant effects.
Venlafaxine acts by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminal. At lower doses, it predominantly inhibits serotonin reuptake, while at higher doses, it also affects norepinephrine reuptake. This dual action enhances the availability of these neurotransmitters at synapses, thereby increasing stimulation of postsynaptic receptors .
Key Mechanisms:
- Serotonin Reuptake Inhibition: More potent than norepinephrine inhibition at lower doses.
- Norepinephrine Reuptake Inhibition: Significant at higher doses.
- Neuroplasticity Enhancement: Increases brain-derived neurotrophic factor (BDNF) expression, promoting neuroplasticity and reducing neuroinflammation .
Pharmacokinetics
The pharmacokinetic profile of venlafaxine is characterized by its absorption, distribution, metabolism, and elimination:
Parameter | Details |
---|---|
Absorption | 92% oral absorption; 45% bioavailability |
Peak Plasma Time | 2-3 hours (immediate-release), 5.5-9 hours (extended-release) |
Plasma Protein Binding | 27%-30% |
Metabolism | Primarily hepatic via CYP2D6; forms active metabolite O-desmethylvenlafaxine (ODV) |
Elimination Half-life | 5±2 hours (immediate-release), 6.8±1.6 hours (extended-release) |
Excretion | 87% via urine; primarily as metabolites |
Clinical Efficacy
Venlafaxine has been evaluated in multiple clinical trials for its efficacy in treating major depressive disorder (MDD). A notable randomized controlled trial involving 358 patients demonstrated that venlafaxine significantly improved depressive symptoms compared to placebo across various dosages (75 mg, 225 mg, and 375 mg) .
Study Findings:
- Efficacy: Statistically significant improvement in depression scores with increasing dosages.
- Adverse Events: Common side effects included nausea, dizziness, and somnolence; withdrawal rates increased with higher dosages .
Neuroprotective Effects
Recent studies indicate that venlafaxine may exert neuroprotective effects beyond its antidepressant properties. Research on rat models has shown that venlafaxine enhances BDNF expression in the hippocampus and inhibits neuronal apoptosis through the PI3K/AKT pathway . This suggests potential applications in conditions involving neurodegeneration or stroke recovery.
Case Studies
-
Case Study on Dependence:
A case study highlighted a patient who developed dependence on venlafaxine despite no prior history of substance abuse. The patient required careful dosage management to mitigate withdrawal symptoms during tapering . -
Neuroprotection Post-Stroke:
Another study demonstrated that early administration of venlafaxine after induced stroke in rats led to reduced infarct volume and improved functional recovery, suggesting its role in post-stroke rehabilitation .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Venlafaxine hydrochloride in bulk and pharmaceutical formulations?
- Methodological Answer : High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are widely validated.
- HPTLC : Use silica gel 60F254 plates with butanol-acetic acid-water (6:2:2 v/v) as the mobile phase. Detection at 254 nm ensures sensitivity and linearity (100–600 ng/band, correlation coefficient ≥0.9984) .
- HPLC : Employ a C18 column with a mobile phase of phosphate buffer (pH 4.5) and methanol (40:60). UV detection at 225 nm provides precision (RSD ≤5.0%) and specificity for dissolution profiling .
- Validation : Follow ICH guidelines for accuracy (recovery 98–102%), precision (intra-day RSD <2%), and robustness against excipient interference .
Q. How are dissolution and uniformity of extended-release this compound capsules assessed?
- Dissolution Testing : Use USP Apparatus 2 (paddle) at 50 rpm with 900 mL of medium (e.g., 0.1 N HCl). Calculate dissolution using:
where = concentration at time point , = medium volume, = sample volume, and = label claim .
- Uniformity : Ensure relative standard deviation (RSD) ≤5.0% across 10 dosage units using HPLC .
Advanced Research Questions
Q. What experimental design is optimal for studying this compound’s degradation kinetics under stress conditions?
- Stress Testing : Expose the drug to acidic (0.1 M HCl), alkaline (0.1 M NaOH), oxidative (3% HO), and photolytic conditions. Use HPTLC to monitor degradation products .
- Kinetic Analysis : Under alkaline conditions, degradation follows pseudo-first-order kinetics. Calculate rate constants () at varying temperatures and construct an Arrhenius plot to determine activation energy () .
Q. How can researchers investigate this compound’s interaction with amino acids or metal ions?
- Complex Formation Studies : Use pH-metric titration at 25°C and 0.1 M NaNO ionic strength. Compare stability constants () of binary complexes (e.g., with Cu(II)) to assess thermodynamic favorability. Calculate relative stability (% RS) and distribution diagrams to identify dominant species .
Q. What clinical trial design parameters are critical for evaluating this compound’s dose-response efficacy in major depressive disorder?
- Design : Randomized, double-blind, placebo-controlled trials with dose tiers (e.g., 75–375 mg/day). Primary endpoints include Hamilton Depression Rating Scale (HAM-D21) and Montgomery-Asberg Depression Rating Scale (MADRS) .
- Statistical Considerations : Intent-to-treat (ITT) analysis to account for dropouts. Monitor adverse events (e.g., nausea, dizziness) and withdrawal rates, which increase dose-dependently .
Mechanistic and Pharmacological Questions
Q. How does this compound’s dual reuptake inhibition of serotonin (5-HT) and norepinephrine (NE) translate to preclinical models?
- In Vitro/In Vivo Models :
- Reuptake Assays : Measure inhibition of SERT (serotonin transporter) and NET (norepinephrine transporter) using radiolabeled neurotransmitters in synaptosomal preparations .
- Behavioral Studies : In neuropathic pain models (e.g., chronic constriction injury in rats), Venlafaxine reverses hyperalgesia with ED = 46.7 mg/kg. Use κ- and δ-opioid receptor antagonists to confirm mechanistic pathways .
Q. What chromatographic strategies resolve this compound from its degradation products or impurities?
- Impurity Profiling : Use HPLC with a resolution ≥1.5 between Venlafaxine and its related compound A. Mobile phase: acetonitrile-triethylamine-water (55:1:44 v/v) at 1.0 mL/min .
- Validation : Limit impurities to ≤0.2% (individual) and ≤0.5% (total) per USP standards .
Q. Methodological Challenges and Solutions
Q. How do researchers address variability in this compound’s pharmacokinetic studies?
- Bioanalytical Method : Validate LC-MS/MS for plasma samples. Use deuterated internal standards (e.g., Venlafaxine-d6) to correct for matrix effects .
- Sampling Protocol : Collect serial blood samples over 24–48 hours to capture extended-release profiles and calculate AUC .
Q. What stability-indicating assays are suitable for long-term storage studies of this compound formulations?
Properties
IUPAC Name |
1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRYFNHXARDNFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93413-69-5 (Parent) | |
Record name | Venlafaxine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8047397 | |
Record name | Venlafaxine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99300-78-4 | |
Record name | Venlafaxine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99300-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Venlafaxine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Venlafaxine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=745751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Venlafaxine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VENLAFAXINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D7RX5A8MO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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